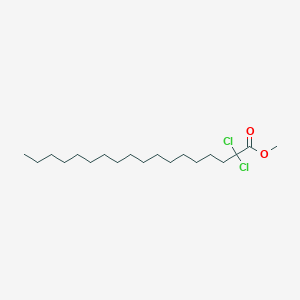

Methyl dichlorostearate

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds, which are organic compounds containing one or more halogen atoms, are a significant area of chemical and environmental research. tecamgroup.com These compounds can be of natural or anthropogenic origin and are studied for their diverse chemical properties and environmental impact. tecamgroup.comresearchgate.net Methyl dichlorostearate is a member of this large family, specifically a chlorinated derivative of a fatty acid methyl ester.

Research often focuses on the environmental fate of halogenated compounds, as many exhibit persistence and can bioaccumulate. Volatile halogenated organic compounds (VHOCs), for instance, are known to contribute to ozone depletion and can impact atmospheric chemistry. copernicus.org While this compound is not typically classified as a VHOC, its presence in the environment, particularly in aquatic ecosystems, has been a subject of investigation. researchgate.netscholaris.ca Studies have identified this compound in fish downstream from bleached kraft pulp mills, indicating its formation as a byproduct of industrial processes involving chlorine. researchgate.netscholaris.ca The investigation of such compounds is crucial for understanding the environmental footprint of industrial activities and the potential for bioaccumulation of synthetic organochlorines. tecamgroup.com

Historical Trajectories of this compound Investigations

Early investigations into this compound were often part of broader studies on the chlorination of fatty acids and their derivatives. A notable early report details the chlorination of methyl oleate (B1233923) with elemental chlorine at low temperatures to produce this compound in approximately quantitative yields. researchgate.net This research highlighted that the compound could be distilled at 190–200°C under reduced pressure without apparent decomposition. researchgate.net Another study from 1949 investigated the chlorination of methyl oleate using t-butyl hypochlorite, which resulted in a mixture including a saturated dichloro derivative, likely methyl 9,10-dichlorostearate. researchgate.net

The focus of research shifted significantly with the growing concern for environmental pollution. In the latter half of the 20th century, studies began to detect and identify chlorinated fatty acids in environmental samples. A pivotal moment in the research trajectory of this compound was its tentative identification in the lipids of eels from waters receiving effluent from a chlorine-bleaching sulfite (B76179) pulp mill. scholaris.ca Subsequent research confirmed the presence of threo- and erythro-diastereomers of this compound in these samples, solidifying its role as an environmental marker for pulp mill pollution. scholaris.ca These investigations often relied on the development of sensitive analytical techniques, such as gas chromatography with halogen-specific detectors (ELCD and XSD), to identify and quantify trace amounts of these compounds in complex biological matrices. researchgate.netslu.se

Contemporary Research Significance and Emerging Academic Relevance

The contemporary research significance of this compound continues to be primarily in the field of environmental science and analytical chemistry. Its presence in biota is an indicator of the long-range transport and bioaccumulation of chlorinated compounds originating from industrial sources. The bulkiness of the dichlorostearate molecule is thought to hinder its metabolic turnover, contributing to its biological stability and tendency to bioaccumulate.

Recent research has focused on the metabolism of dichlorostearic acid in organisms. Studies in rats have shown that dichlorostearic acid is taken up and distributed to various organs, with the highest concentrations found in heart lipids. slu.se The metabolism of dichlorostearic acid leads to the formation of shorter-chain chlorinated fatty acids, such as dichloropalmitic and dichloromyristic acids. slu.se

The development of advanced analytical methods remains a key aspect of ongoing research. Techniques combining gas chromatography with mass spectrometry (GC/MS) are crucial for the definitive identification of this compound and its isomers in environmental and biological samples. researchgate.netscholaris.ca Furthermore, the use of different ionization techniques in mass spectrometry helps in the structural elucidation of these complex molecules. researchgate.net The continued investigation into compounds like this compound is essential for monitoring the environmental impact of industrial processes and understanding the biochemical pathways of persistent organic pollutants.

Data Tables

Table 1: Reported Physical Properties of this compound

| Property | Value | Source |

| Distillation Temperature | 190–200°C (under pressure < 1 mm) | researchgate.net |

Table 2: Key Research Findings on this compound

| Research Focus | Key Finding | Reference |

| Synthesis | Can be synthesized by chlorination of methyl oleate. | researchgate.netresearchgate.net |

| Environmental Occurrence | Identified in fish from waters receiving pulp mill effluents. | researchgate.netscholaris.ca |

| Bioaccumulation | Its structure may contribute to biological stability and bioaccumulation. | |

| Metabolism | Metabolized in rats to shorter-chain dichlorinated fatty acids. | slu.se |

| Analytical Detection | Detected using GC with halogen-specific detectors (ELCD, XSD) and GC/MS. | researchgate.netscholaris.caslu.se |

Properties

IUPAC Name |

methyl 2,2-dichlorooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20,21)18(22)23-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDINWBRYKNUCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707285 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27986-38-5 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Transformations of Methyl Dichlorostearate and Its Analogs

Direct Chlorination Processes of Unsaturated Fatty Acid Methyl Esters

The synthesis of methyl dichlorostearate, a saturated fatty acid ester, is primarily achieved through the direct chlorination of unsaturated fatty acid methyl esters, most notably methyl oleate (B1233923). This process involves the addition of chlorine across the double bond of the unsaturated ester.

Mechanistic Studies of Halogenation Reactions

The halogenation of unsaturated fatty acid esters proceeds via an electrophilic addition mechanism. The double bond in the fatty acid chain acts as a nucleophile, attacking the electrophilic halogen molecule. This initial attack results in the formation of a cyclic halonium ion intermediate. Subsequently, the halide ion attacks the carbon atom of the cyclic intermediate from the side opposite to the initial halogen bond, leading to the formation of a di-halogenated product. utkaluniversity.ac.in

In the context of methyl oleate chlorination, the process is initiated by the reaction of chlorine with the carbon-carbon double bond located at the C9-C10 position of the oleate chain. This leads to the formation of a cyclic chloronium ion. The subsequent nucleophilic attack by a chloride ion results in the opening of the ring and the formation of methyl 9,10-dichlorostearate. The reaction is essentially a gas-liquid chemical reaction process where the retention time of the chlorine gas in the liquid fatty acid methyl ester is a critical factor for the completeness of the chlorination reaction. google.com

It is important to note that while direct halogenation is a common method, other "cryptic" halogenation mechanisms have been observed in natural product biosynthesis, where a halogen is transiently incorporated and then lost in subsequent steps. nih.govrsc.org However, for the industrial synthesis of this compound, direct chlorination remains the predominant route.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and selectivity of the direct chlorination of unsaturated fatty acid methyl esters are influenced by several reaction parameters. A patented process describes a device and method for preparing chlorinated fatty acid methyl esters, highlighting the importance of reactor design to prolong the retention time of chlorine in the liquid phase, thereby improving productivity and reducing production costs. google.com This is achieved by using multiple reaction towers with specific zones for defoaming, reaction, and chlorine initiation, ensuring a high liquid level and extended reaction time. google.com

The reaction is typically carried out by bubbling chlorine gas through the fatty acid methyl ester. google.com The process can be monitored by analyzing the product for its chlorine content. The use of a halogen selective detector, such as an electrolytic conductivity detector (ELCD), can be employed for the quantification of chlorinated fatty acid methyl esters. slu.se

Advanced Synthetic Approaches to Dichlorinated Stearic Derivatives

Beyond the direct chlorination of methyl oleate, other synthetic strategies can be employed to access this compound and its analogs. These methods often involve the manipulation of functional groups and the synthesis of related structures to explore their chemical and physical properties.

Functional Group Interconversions and Derivatization

The methyl ester group in this compound can be a starting point for various functional group interconversions. For instance, hydrolysis of the ester under acidic or basic conditions would yield dichlorostearic acid. utkaluniversity.ac.in This carboxylic acid can then be converted into other derivatives, such as acid chlorides or amides, using standard organic synthesis techniques.

The halogen atoms themselves are reactive handles for further transformations. For example, α-bromo carboxylic acids, which are structurally related to dichlorinated acids, are known to be highly reactive towards SN2 reactions. libretexts.org This suggests that the chlorine atoms in dichlorostearic acid derivatives could potentially be displaced by other nucleophiles, opening pathways to a variety of other substituted stearic acid analogs.

Analog Synthesis and Structure-Activity Relationship (SAR) Exploration

The synthesis of analogs of this compound is crucial for understanding structure-activity relationships (SAR). This involves systematically modifying the structure of the molecule and observing the effect on its properties. For example, analogs with different halogen atoms (e.g., dibromo- or diiodo-stearates) could be synthesized to study the effect of the halogen size and electronegativity.

Furthermore, the position of the dichloro substitution could be varied. While the direct chlorination of oleic acid derivatives yields the 9,10-dichloro isomer, other isomers could potentially be synthesized through multi-step sequences starting from different unsaturated fatty acids or by employing alternative synthetic strategies. The synthesis of various chlorinated fatty acid esters and their copolymers has been investigated to determine the effect of the substituent position on the properties of the resulting polymers. dss.go.th

Research into analogs extends to exploring the biological effects of such compounds. For instance, a trifluoromethyl alcohol analog of oleic acid was identified as being more potent than oleic acid itself in cellular models of Friedreich ataxia, with the effects being stereoselective. nih.gov This highlights the importance of synthesizing and testing a diverse range of analogs to identify molecules with potentially useful properties.

Catalytic Strategies in this compound Synthesis

The synthesis of this compound predominantly involves the chlorination of the double bond in its unsaturated precursor, methyl oleate. Catalytic methods are central to achieving this transformation efficiently and with high selectivity. These strategies are broadly categorized into homogeneous, heterogeneous, and biocatalytic approaches. A saturated dichloro derivative, identified as methyl 9,10-dichlorostearate, has been isolated from the chlorination of methyl oleate, confirming this pathway. researchgate.net

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This approach offers high reaction rates due to the excellent contact between the catalyst and the substrate.

Acid Catalysis : Strong Brønsted acids like sulfuric acid (H₂SO₄) and chlorosulfonic acid are known to catalyze halogenation reactions. acs.orgmdpi.com Protons from the acid can polarize the chlorine molecule (Cl₂) or another chlorine source, making it more electrophilic and facilitating its attack on the electron-rich double bond of methyl oleate. The mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion to yield the vicinal dichloro product. While effective, these strong acids can sometimes lead to side reactions and present challenges in separation and corrosion. mdpi.com Halogenated cobalt bis-dicarbollide strong acids have also been explored as reusable homogeneous catalysts for fatty acid esterification, indicating the potential for advanced acid catalysts in related transformations. mdpi.com

Transition-Metal Catalysis : Soluble organometallic complexes of transition metals such as rhodium, palladium, and copper are effective catalysts for a variety of organic transformations, including halogenations. wikipedia.orglibretexts.org For instance, bis(benzonitrile)palladium (II) chloride has been used as a catalyst for the synthesis of vinyl halogenated fatty acids, demonstrating the applicability of palladium in fatty acid modifications. nih.govnih.gov In the context of methyl oleate chlorination, a soluble transition-metal complex could activate the chlorine source or the alkene, lowering the activation energy of the reaction. The catalytic cycle would typically involve coordination of the alkene to the metal center, followed by oxidative addition of the chlorine source and subsequent reductive elimination of the dichlorinated product, regenerating the catalyst. libretexts.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemistrystudent.commdpi.com This approach is highly advantageous for industrial processes due to the ease of separating the catalyst from the product mixture, allowing for catalyst recycling and continuous operation. the-innovation.org

The mechanism for heterogeneous catalysis involves several steps:

Diffusion of reactants (e.g., methyl oleate and a chlorine source) to the catalyst surface. libretexts.org

Adsorption of the reactants onto active sites on the catalyst surface. libretexts.org

Reaction between the adsorbed species to form the product, this compound. chemistrystudent.com

Desorption of the product from the surface. libretexts.org

Diffusion of the product away from the catalyst. libretexts.org

Examples of potential heterogeneous catalysts for this process include:

Solid Acids : Materials like silica (B1680970) gel, zeolites, or sulfated zirconia can serve as solid acid catalysts. Their acidic sites can activate the double bond of methyl oleate for electrophilic attack by chlorine. Silica gel has been effectively used as a catalyst in conjunction with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) for the selective chlorination of ketones. researchgate.net

Supported Metal Catalysts : Metals like ruthenium or tin supported on materials such as alumina (B75360) have been used for the hydrogenation of fatty methyl esters. scielo.org.co A similar approach could be adapted for chlorination, where a supported metal facilitates the addition of chlorine across the double bond.

The primary benefit of heterogeneous systems is the simplified work-up, which aligns with green chemistry principles by reducing waste generated during product purification. the-innovation.org

Table 1: Comparison of Catalytic Strategies for Dichlorination of Methyl Oleate (Illustrative)

| Catalytic Strategy | Catalyst Example | Phase | Advantages | Challenges |

|---|---|---|---|---|

| Homogeneous | Chlorosulfonic Acid acs.org, Rhodium Complexes libretexts.org | Same (Liquid) | High reaction rates, mild conditions possible, high selectivity. | Difficult catalyst separation, potential for catalyst leaching into product, corrosion issues. mdpi.commdpi.com |

| Heterogeneous | Silica Gel researchgate.net, Zeolites, Supported Metals scielo.org.co | Different (Solid Catalyst, Liquid Reactants) | Easy catalyst recovery and recycling, suitable for continuous processes, reduced waste. mdpi.comthe-innovation.org | Lower reaction rates compared to homogeneous systems, potential for catalyst deactivation. scielo.org.co |

| Biocatalytic | Haloperoxidases (potential) | Same or Different (Aqueous/Immobilized) | High selectivity, mild reaction conditions (ambient temperature/pressure), environmentally benign. mdpi.com | Catalyst stability may be limited, direct dichlorination of this substrate is not well-established, lower productivity. |

Biocatalytic Pathways and Enzymatic Modifications

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach is renowned for its exceptional selectivity and operation under mild, environmentally friendly conditions. mdpi.com While lipases are widely used to catalyze the esterification and transesterification of fatty acids to produce esters like methyl stearate (B1226849), the direct enzymatic dichlorination of an alkene is a more specialized area. google.comthescipub.commdpi.com

The most relevant enzymes for this transformation would be haloperoxidases . These enzymes are capable of catalyzing the halogenation of organic substrates in the presence of a halide ion and an oxidant like hydrogen peroxide. A potential biocatalytic pathway could involve a haloperoxidase enzyme using chloride ions to generate an electrophilic chlorine species, which then reacts with the double bond of methyl oleate.

Although naturally occurring chlorinated fatty acids have been identified in organisms like freshwater fish, suggesting natural synthesis pathways exist, the application of isolated enzymes for the specific production of this compound is an area requiring further research. slu.se The main advantages of a biocatalytic route would be:

High Specificity : Enzymes can offer chemo-, regio-, and stereoselectivity that is difficult to achieve with conventional chemical catalysts.

Mild Conditions : Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption. mdpi.com

Reduced Byproducts : The high selectivity minimizes the formation of unwanted side products. mdpi.com

Green Chemistry Principles in this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgmlsu.ac.in The production of this compound can be made more sustainable by incorporating these principles, particularly through solvent-free methodologies and the use of renewable raw materials.

Solvent-Free Reaction Methodologies

One of the core principles of green chemistry is to avoid or minimize the use of auxiliary substances like solvents. essentialchemicalindustry.orgacs.org Solvents contribute significantly to chemical waste and require energy for their removal and purification.

A notable approach for the dichlorination of organic compounds is the use of a reagent that can also serve as the reaction medium. For example, sulfuryl chloride (SO₂Cl₂) has been successfully used for the gem-dichlorination of ketones under solvent-free conditions. sci-hub.seresearchgate.net In a similar vein, the chlorination of methyl oleate could potentially be carried out using a chlorine source like SO₂Cl₂ or molecular chlorine directly, with the reaction mixture heated to facilitate the reaction without an additional solvent.

Table 2: Research Findings on Solvent-Free Dichlorination of Ketones (Analogous System) This table summarizes findings from studies on a related reaction, suggesting a plausible approach for this compound synthesis.

| Substrate Type | Reagent | Conditions | Yield | Reference |

| Acetophenone | Sulfuryl Chloride (3 eq.) | 60 °C, 2 h, solvent-free | 84% | sci-hub.se |

| 1,3-Dicarbonyls | Sulfuryl Chloride (excess) | 60-80 °C, solvent-free | Moderate to Excellent | researchgate.net |

The benefits of a solvent-free approach include:

Reduced Waste : Eliminates solvent waste streams. mlsu.ac.in

Energy Efficiency : Saves energy by avoiding solvent heating and distillation. mlsu.ac.in

Process Simplification : The work-up procedure is often simpler, sometimes involving only filtration or distillation of the product. acs.org

Increased Safety : Reduces risks associated with flammable, toxic, or volatile organic solvents. acs.org

Utilization of Renewable Feedstocks

A cornerstone of green chemistry is the use of renewable, rather than depleting, feedstocks. essentialchemicalindustry.orgwordpress.com this compound is derived from stearic acid (or its unsaturated precursor, oleic acid), a long-chain fatty acid. Fatty acids are quintessential examples of renewable raw materials, as they are primarily sourced from biomass. greenchemistry-toolkit.orgieabioenergy.com

The primary sources of these fatty acids are:

Vegetable Oils : Triglycerides from plants like palm, soybean, rapeseed, and sunflower are hydrolyzed and/or transesterified to yield fatty acids and their methyl esters. mdpi.comwur.nl

Animal Fats : Tallow and lard are also rich sources of stearic and oleic acids. wur.nl

By using these bio-based feedstocks, the production of this compound becomes part of a more sustainable, circular economy. ieabioenergy.com This contrasts sharply with processes that rely on petrochemicals derived from finite fossil fuels. wordpress.comgreenchemistry-toolkit.org The use of biomass helps reduce the carbon footprint of the chemical and moves the industry toward greater sustainability. wur.nl

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste minimization, are of critical importance. nih.govwikipedia.org The synthesis of specialized chemicals like this compound provides a clear case for the application of these principles. An ideal synthetic process would maximize the incorporation of all reactant atoms into the final product, achieving a theoretical 100% atom economy and generating no byproducts. kccollege.ac.inacs.org

The primary route to this compound is through the chlorination of methyl oleate, an ester derived from oleic acid. wilmar-international.com The direct addition of chlorine gas (Cl₂) across the double bond of methyl oleate represents the most theoretically atom-economical pathway. In this reaction, all atoms of the reactants are incorporated into the desired product. primescholars.com

Table 1: Comparative Theoretical Atom Economy of Methyl Oleate Dichlorination

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Addition | Methyl Oleate + Cl₂ | This compound | None | 100% |

| Using Sulfuryl Chloride | Methyl Oleate + SO₂Cl₂ | This compound | SO₂ | 81.7% |

| Using Phosphorus Pentachloride | Methyl Oleate + PCl₅ | This compound | POCl₃ | 70.5% |

Note: Atom economy is calculated as (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100. This calculation assumes the complete conversion of reactants to the specified products.

The data in Table 1 demonstrates that direct chlorination with elemental chlorine is the most efficient method in terms of atom economy. The use of sulfuryl chloride or phosphorus pentachloride introduces atoms that are not incorporated into the final product, leading to the generation of sulfur dioxide and phosphoryl chloride as waste byproducts, respectively.

Beyond the selection of reagents, waste minimization in the synthesis of this compound also involves careful consideration of reaction conditions and catalysts. Side reactions, such as substitution along the fatty acid chain, can occur, leading to a mixture of chlorinated products and reducing the yield of this compound. nih.gov A patent for the preparation of chlorinated fatty acid methyl esters describes a process that generates hydrogen chloride as a byproduct, which is then captured and used to prepare hydrochloric acid, illustrating a strategy to manage waste streams. google.com

The use of catalysts is another key aspect of green synthetic design. rsc.org Catalytic processes are preferable to stoichiometric reactions as they are used in smaller quantities and can be recycled, reducing waste. igitsarang.ac.in For instance, in related fatty acid chemistry, catalytic methods are explored to improve efficiency and reduce environmental impact. unimi.it While specific catalytic systems for the direct dichlorination of methyl oleate are not extensively detailed in the provided results, the principles of catalysis are central to greening such processes.

Furthermore, minimizing waste extends to the entire process, including the use of solvents and purification methods. Ideally, reactions should be conducted in greener solvents or, if possible, without a solvent. nih.govwikipedia.org Post-reaction purification steps can also generate significant waste, so developing highly selective reactions that yield a pure product is a crucial goal for waste minimization. unimi.it

Chemical Reactivity and Mechanistic Investigations of Methyl Dichlorostearate

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of methyl dichlorostearate is expected to be a complex process involving multiple reaction pathways. The presence of both a long alkyl chain and chlorine atoms suggests that its pyrolysis will share characteristics with both FAMEs and chlorinated alkanes.

Following or concurrent with dehydrochlorination, the ester group and the long alkyl chain will undergo cleavage. The thermal decomposition of FAMEs can proceed through various mechanisms, including homolytic cleavage of C-C and C-H bonds to form radical intermediates. acs.org For esters, decomposition can also occur via molecular mechanisms, such as a six-membered cyclic transition state (ester pyrolysis or cis-elimination), to yield a carboxylic acid and an alkene, although this is more common for esters with specific structural features. mcmaster.caresearchgate.net In the case of this compound, the initial dehydrochlorination would be followed by homolytic fission of the C-C bonds in the now unsaturated alkyl chain and cleavage at the ester functionality.

Based on the proposed pyrolysis mechanisms, a variety of volatile products can be anticipated from the thermal decomposition of this compound.

The primary and most abundant chlorinated volatile product is expected to be hydrogen chloride (HCl) , resulting from the initial dehydrochlorination step. researchgate.netresearchgate.netnih.gov The remaining dichlorinated stearate (B1226849) molecule would be highly unstable and would likely undergo further fragmentation.

Subsequent decomposition of the alkyl chain and the ester group would lead to a complex mixture of hydrocarbons and oxygenated compounds. These can include:

Unsaturated and saturated hydrocarbons: Alkenes and alkanes of various chain lengths resulting from the fragmentation of the C18 backbone. researchgate.net

Chlorinated hydrocarbons: Shorter-chain chlorinated alkanes and alkenes, as well as chlorinated aromatic compounds like chlorobenzene, which can form through cyclization and aromatization reactions at higher temperatures. researchgate.netresearchgate.net

Oxygenated compounds: Carbon monoxide (CO), carbon dioxide (CO2), and smaller aldehydes and ketones from the decomposition of the methyl ester group. researchgate.netresearchgate.net

Methyl chloride: Formed from the reaction of the methyl group of the ester with HCl or chlorine radicals.

A data table summarizing the expected volatile decomposition products is presented below.

| Product Class | Specific Examples | Likely Origin |

| Inorganic Acids | Hydrogen Chloride (HCl) | Dehydrochlorination of the alkyl chain |

| Hydrocarbons | Alkenes (e.g., ethene, propene), Alkanes (e.g., methane (B114726), ethane) | Fragmentation of the C18 alkyl chain |

| Chlorinated Hydrocarbons | Chlorinated alkanes/alkenes, Chlorobenzene | Secondary reactions and aromatization |

| Oxygenated Compounds | Carbon Monoxide (CO), Carbon Dioxide (CO2) | Decomposition of the methyl ester group |

| Chlorinated Esters/Acids | Shorter-chain chlorinated esters/acids | Incomplete decomposition |

The thermal degradation of this compound is expected to involve both radical and non-radical processes.

Radical Processes: The initiation of radical reactions would likely involve the homolytic cleavage of the C-Cl bonds, which are generally weaker than C-C or C-H bonds, or the C-H bonds adjacent to the chlorine atoms. However, the most labile bonds in FAMEs are the C-C bonds. acs.org The resulting radicals can then propagate a chain reaction. pearson.com

A plausible radical mechanism involves the following steps:

Initiation: Homolytic cleavage of a C-Cl bond to form a carbon-centered radical on the stearate chain and a chlorine radical.

Propagation: The chlorine radical can abstract a hydrogen atom from another this compound molecule, forming HCl and a new carbon-centered radical. This new radical can then undergo β-scission, breaking the carbon chain into smaller fragments. acs.org

Termination: Recombination of two radicals to form a stable molecule.

The presence of oxygen can significantly alter the radical pathways, leading to thermo-oxidative degradation. This involves the formation of peroxy radicals, which can then lead to a variety of oxygenated products and further chain scission. researchgate.net

Non-Radical Processes: A primary non-radical process is the molecular elimination of HCl (dehydrochlorination), which can occur through a concerted four- or six-membered transition state, particularly at lower pyrolysis temperatures. researchgate.net

Furthermore, the decomposition of the ester group itself can, in some cases, proceed through a non-radical, concerted mechanism known as a cis-elimination or ester pyrolysis, which involves a six-membered ring transition state to produce a carboxylic acid and an alkene. mcmaster.ca However, the conditions for this pathway are quite specific and it may not be a major route for this compound compared to radical fragmentation at higher temperatures.

Advanced Reaction Mechanisms in Chemical Conversions

Nucleophilic Substitution Reactions at Halogenated Centers

The two chlorine atoms in this compound are bonded to secondary carbons (C-9 and C-10), making them susceptible to nucleophilic substitution reactions. byjus.com Given that these are secondary alkyl halides, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). byjus.comdoubtnut.com

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). doubtnut.com This "backside attack" occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks. A key consequence of this mechanism is the inversion of stereochemistry at the reaction center. Since methyl 9,10-dichlorostearate has two chiral centers, an SN2 reaction at either C-9 or C-10 will invert the configuration at that specific carbon.

The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile. Stronger, less sterically hindered nucleophiles favor this reaction.

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile (Nu⁻) | Product (at one center) | Reaction Notes |

|---|---|---|

| Hydroxide (OH⁻) | Methyl hydroxy-chlorostearate | A strong nucleophile, leads to alcohol formation. |

| Alkoxide (RO⁻) | Methyl alkoxy-chlorostearate | Forms an ether linkage; Williamson ether synthesis type reaction. doubtnut.com |

| Iodide (I⁻) | Methyl iodo-chlorostearate | Good nucleophile; Finkelstein-type reaction. |

| Azide (N₃⁻) | Methyl azido-chlorostearate | A strong nucleophile used to introduce nitrogen. |

Research has shown that chlorinated methyl oleate (B1233923), from which this compound is derived, reacts with alcoholic silver nitrate (B79036). researchgate.net In this case, the nitrate or alcohol can act as the nucleophile, leading to substitution products.

Elimination Reactions and Olefin Formation

As a vicinal dichloride (having halogens on adjacent carbons), this compound readily undergoes elimination reactions to form unsaturated products (olefins). quora.com The most common mechanism is the E2 (bimolecular elimination) reaction, which is favored by strong, non-nucleophilic bases. youtube.com

In the E2 mechanism, a base abstracts a proton from a carbon adjacent to the one bearing a leaving group, while simultaneously, a C=C double bond forms and the leaving group departs. For the reaction to occur, the abstracted proton and the leaving group must be in an anti-periplanar conformation.

Treating this compound with a strong base like potassium tert-butoxide can induce a double dehydrohalogenation. The first elimination yields a chloro-substituted methyl octadecenoate (a chloro-olefin). The second, more difficult elimination from the vinylic halide intermediate can produce methyl octadecynoate (an alkyne) or a diene, depending on the reaction conditions and the position of the initial double bond. askfilo.com

Another important elimination pathway is reductive elimination, often carried out with zinc dust in a suitable solvent. quora.comstackexchange.com In this reaction, the zinc metal effectively removes both chlorine atoms at once to form a carbon-carbon double bond, yielding methyl oleate (or its isomers) and zinc chloride (ZnCl₂). quora.com This reaction is a classic method for converting vicinal dihalides back into alkenes.

Table 3: Elimination Reactions and Products

| Reagent | Reaction Type | Primary Product | Mechanism |

|---|---|---|---|

| KOH / ethanol | Dehydrohalogenation | Methyl chloro-octadecenoate | E2 Elimination |

| NaNH₂ / NH₃ | Double Dehydrohalogenation | Methyl octadecynoate | Double E2 Elimination |

| Zinc Dust (Zn) | Reductive Elimination | Methyl octadecenoate | Reductive Dehalogenation stackexchange.com |

| NaI / Acetone | Reductive Elimination | Methyl octadecenoate | E2-like mechanism with Iodide as nucleophile/reductant askfilo.com |

Oxidative and Reductive Transformation Pathways

Oxidative Pathways The oxidation of chlorinated alkanes like this compound can be initiated under aggressive conditions, often involving radical chain reactions. scirp.org The presence of chlorine atoms on the carbon chain can influence the reaction pathways. The C-H bonds adjacent to the chlorinated carbons are activated, making them more susceptible to hydrogen abstraction by radical initiators.

Once an alkyl radical is formed on the chain, it can react with oxygen to form a peroxy radical. This intermediate can then propagate a chain reaction or be converted into more stable oxidized products, including ketones, alcohols, and carboxylic acids, potentially accompanied by cleavage of the carbon chain. mdpi.comoaepublish.com Studies on the degradation of similar long-chain chlorinated paraffins indicate that metabolism can lead to hydroxylated and dechlorinated products. oaepublish.com

Reductive Pathways Reductive pathways are a prominent feature of vicinal dihalide chemistry. As mentioned in the elimination section, reaction with zinc dust is a classic example of reductive elimination to form an alkene. quora.comorganic-chemistry.org

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used. LiAlH₄ is powerful enough to reduce alkyl halides to the corresponding alkanes. wikipedia.org In the case of this compound, the reaction would proceed via a stepwise nucleophilic substitution by hydride ions (H⁻), replacing both chlorine atoms with hydrogen atoms to yield methyl stearate. nist.govorganic-chemistry.org

Reaction Scheme: Reduction with LiAlH₄ Cl Cl H H | | | | ...-CH-CH-... + LiAlH₄ -> ...-CH-CH-... + Li⁺ + Al³⁺ + 4Cl⁻

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like methyl dichlorostearate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon skeleton and the position of substituents.

The ¹H and ¹³C NMR spectra of this compound provide key signals that are diagnostic of its core structure and the location of the chlorine atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms; the chlorine atoms and the ester oxygen cause nearby nuclei to resonate at a lower field (higher ppm value). libretexts.org

In the ¹H NMR spectrum, characteristic signals include the methyl ester singlet (-OCH₃) appearing around 3.6-3.7 ppm, a triplet for the α-carbonyl methylene (B1212753) protons (-CH₂-COO) around 2.3 ppm, and the terminal methyl group of the stearate (B1226849) chain resonating upfield around 0.9 ppm. sci-hub.se The most informative signals are the methine protons located on the chlorine-bearing carbons (-CHCl-). These protons are significantly deshielded by the adjacent chlorine and typically appear as multiplets in the 3.5-4.5 ppm range. The exact chemical shift and splitting pattern of these methine signals can help differentiate between various positional isomers. rsc.org

In the proton-decoupled ¹³C NMR spectrum, each carbon atom in a unique chemical environment produces a single peak. crunchchemistry.co.uk Key signals include the carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and the carbons directly bonded to chlorine (C-Cl), which are found significantly downfield in the 55-70 ppm range. The remaining methylene carbons of the alkyl chain produce a cluster of signals between 22 and 35 ppm. libretexts.org By analyzing the specific shifts of the C-Cl signals and their neighbors, positional isomers can be distinguished. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Isomer (e.g., 9,10-Dichlorostearate) in CDCl₃ Predicted values based on established principles for fatty acid methyl esters and halogenated alkanes.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(=O)O- | - | ~174.2 |

| -OCH₃ | 3.67 (s) | ~51.5 |

| -CHCl- | 3.9 - 4.2 (m) | ~60 - 65 |

| α-CH₂ (C2) | 2.30 (t) | ~34.1 |

| β-CH₂ (C3) | 1.63 (m) | ~24.9 |

| -(CH₂)n- | 1.25 - 1.40 (br s) | ~22 - 32 |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

While 1D NMR provides essential information, 2D NMR experiments are often required for the unambiguous structural elucidation of complex molecules like this compound isomers. nih.gov These techniques reveal correlations between nuclei, allowing for the assembly of molecular fragments. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the connectivity of the entire fatty acid chain, establishing the sequence of proton signals from the α-methylene group to the terminal methyl group. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu It is invaluable for definitively assigning carbon signals, especially for the methine carbons bearing chlorine (C-Cl) by correlating them to their unique downfield proton signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons over two to three bonds. columbia.edu This is arguably the most powerful tool for placing the chlorine atoms along the stearate chain. For example, observing a correlation from a methine proton (-CHCl-) to carbons two and three bonds away can definitively establish its position relative to other groups, such as the ester or the end of the chain. unifi.itresearchgate.net

Proton and Carbon-13 NMR Spectral Assignment for Isomers

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. chromatographyonline.comsavemyexams.com When coupled with various ionization techniques and fragmentation studies, it is a powerful tool for identifying and confirming the structure of this compound.

The choice of ionization method dramatically affects the resulting mass spectrum. whitman.edu

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive and reproducible fragmentation. shimadzu.denumberanalytics.com While this fragmentation pattern serves as a molecular "fingerprint" useful for library matching, EI spectra of chlorinated fatty acid methyl esters (ClFAMEs) often show a very weak or absent molecular ion peak due to the facile loss of chlorine atoms. slu.se Common fragments for FAMEs include ions resulting from cleavage along the alkyl chain and a characteristic McLafferty rearrangement ion at m/z 74. The fragmentation pattern can give clues to the chlorine positions, but interpretation can be complex. researchgate.net

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. researchgate.net This process imparts less energy to the molecule, leading to significantly less fragmentation and typically producing a prominent protonated molecule, [M+H]⁺. whitman.edunih.gov This is crucial for determining the molecular weight of the compound. A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl, the molecular ion region will display a characteristic cluster of peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. nih.gov

Table 2: Potential EI-MS Fragmentation Ions for Methyl Stearate and Their Significance for Dichloro- Derivatives

| m/z | Proposed Fragment | Significance for this compound |

|---|---|---|

| M⁺ | Molecular Ion | Often weak or absent in EI. slu.se |

| M-31 | [M-OCH₃]⁺ | Loss of the methoxy group. |

| M-35/36 | [M-Cl/HCl]⁺ | Characteristic loss of chlorine, indicating a chlorinated compound. |

| M-71/72 | [M-Cl-HCl]⁺ | Loss of both chlorine atoms. |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement ion, characteristic of many FAMEs. Its presence confirms the methyl ester functionality. |

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further elucidate a compound's structure by analyzing the fragmentation of a specific, isolated ion. unt.eduut.ee The process involves:

Selection: In the first stage of the mass spectrometer, a specific precursor ion (for example, the [M+H]⁺ ion of this compound obtained via CI) is isolated from all other ions.

Fragmentation: The selected precursor ion is passed into a collision cell, where it collides with an inert gas (like argon). This collision-induced dissociation (CID) causes the ion to break apart into smaller product ions. unt.edu

Analysis: The resulting product ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.

This technique allows for the mapping of fragmentation pathways from a known precursor ion. nih.gov By analyzing the masses of the product ions, researchers can deduce the structure of the original ion with high confidence, confirming the positions of the chlorine atoms by observing specific neutral losses or fragment ions. bevital.no

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. core.ac.ukspectroscopyonline.com These two techniques are complementary and together provide a comprehensive vibrational profile of this compound.

The FTIR and Raman spectra are dominated by features from the ester group and the long alkyl chain. The most prominent absorption in the FTIR spectrum is the strong carbonyl (C=O) stretch of the ester functional group. acs.org The C-H stretching and bending vibrations of the numerous methylene and methyl groups are also clearly visible. The key diagnostic feature for this compound is the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum. scialert.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| C-H Asymmetric/Symmetric Stretch (CH₃, CH₂) | 2850 - 2960 | FTIR, Raman |

| C=O Stretch (Ester) | ~1743 | FTIR (Strong) |

| C-H Bend (CH₂) | ~1465 | FTIR |

| C-H Bend (CH₃) | ~1375 | FTIR |

| C-O Stretch (Ester) | 1170 - 1250 | FTIR |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 9,10-dichlorostearate |

| Methyl stearate |

| Chlorine |

| Methane |

| Ammonia (B1221849) |

Characteristic Spectroscopic Signatures of Dichlorinated Alkyl Chains

The presence of chlorine atoms on the stearate backbone introduces distinct features in various spectra, which are critical for identification and structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool, though the location of the chlorine atoms on the alkyl chain cannot always be determined from the mass spectra of the methyl esters alone. researchgate.net For definitive localization of the chlorine atoms, derivatization into picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives is often employed, as these direct fragmentation at specific locations, revealing the substitution pattern. researchgate.net

In mass spectrometry with electron impact (EI) ionization, this compound would be expected to show characteristic fragmentation patterns, including the loss of chlorine atoms (M-Cl), hydrogen chloride (M-HCl), the methoxy group (M-OCH₃), and cleavage at the carbon-carbon bonds adjacent to the chlorine atoms. The presence of two chlorine atoms also results in a distinctive isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl), which aids in their identification.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct information about the bonds within the molecule. The carbon-chlorine (C-Cl) stretching vibrations are the most characteristic signatures. These typically appear in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹. The exact frequency can be influenced by the local environment, such as whether the chlorine is attached to a secondary carbon, and by the conformation of the alkyl chain. cdnsciencepub.com Studies on analogous chlorinated long-chain esters have utilized these C-Cl stretching modes for structural confirmation. cdnsciencepub.com

| Technique | Signature | Typical Observation / Range | Comment |

|---|---|---|---|

| Mass Spectrometry (MS) | Isotopic Pattern | M, M+2, M+4 peaks | Characteristic of fragments containing two chlorine atoms. |

| Key Fragments | [M-Cl]⁺, [M-HCl]⁺, [M-OCH₃]⁺ | Provides information on molecular weight and key functional groups. | |

| Infrared (IR) / Raman Spectroscopy | C-Cl Stretch | 600 - 800 cm⁻¹ | The exact position depends on the local molecular structure and conformation. cdnsciencepub.com |

| C=O Stretch | ~1740 cm⁻¹ | Characteristic ester carbonyl group absorption. | |

| Gas Chromatography (GC) | Retention Time | Detector-dependent | Halogen-specific detectors like ELCD or XSD enhance sensitivity and selectivity for chlorinated compounds. slu.se |

Analysis of Conformational Isomers through Vibrational Modes

Long alkyl chains, like that in this compound, are flexible and can exist as a mixture of different conformational isomers (rotamers) in the liquid or gaseous state. cdnsciencepub.com These conformers arise from rotation around the carbon-carbon single bonds. While many conformers may be present, often only the all-trans (fully extended) form and a few low-energy gauche (bent) forms are significantly populated. cdnsciencepub.com

Advanced techniques like Raman spectroscopy in supersonic jet expansions can be used to cool molecules to very low temperatures, simplifying the complex spectra by "freezing out" higher-energy conformers. goettingen-research-online.de Studies on smaller methyl esters have shown that while conformational preferences near the ester group can be controlled by this cooling, isomerism further down a long alkyl chain is likely to persist. This methodology allows for the detailed study of the energy differences and interconversion barriers between different conformers, providing fundamental insights into the molecule's flexibility and preferred shapes. researchgate.net

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on molecular structure, packing, and polymorphism, which are critical for understanding the material properties of fatty acid derivatives.

Single Crystal X-ray Crystallography for Precise Molecular Structure Determination

Single crystal X-ray crystallography is the gold standard for obtaining an unambiguous, atom-by-atom map of a molecule. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution, from which the precise positions of all atoms in the crystal lattice can be determined.

For long-chain fatty acid esters, growing diffraction-quality single crystals can be challenging due to their flexibility and tendency to form waxy or poorly ordered solids. mdpi.com However, techniques such as in-situ cryocrystallization, where the liquid sample is crystallized directly on the diffractometer at low temperatures, have been successfully applied to homologous series of methyl esters. rsc.org A successful analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the dichlorinated alkyl chain and the packing of the molecules within the crystal unit cell. rsc.orgjst.go.jp This information is invaluable for understanding intermolecular interactions, such as van der Waals forces, that govern the crystal structure. researchgate.net

Powder X-ray Diffraction for Polymorphic Studies

Many long-chain lipids, including triglycerides and fatty acid esters, exhibit polymorphism, meaning they can crystallize into multiple different crystal structures or forms (polymorphs). mdpi.comcambridge.orgresearchgate.net These polymorphs, often denoted as α, β′, and β, have different molecular packing and, consequently, different physical properties such as melting point and stability. acs.org

Powder X-ray diffraction (PXRD) is the primary technique used to identify and study these polymorphic forms. In PXRD, the X-ray beam interacts with a powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phases present. forcetechnology.com The different polymorphs are distinguished by their characteristic diffraction peaks, particularly at wide angles (related to short-range order) and small angles (related to long-range order). mdpi.com

Short Spacings (Wide-Angle X-ray Scattering - WAXS): These diffractions correspond to the distances between the parallel-packed alkyl chains. The α form typically shows a single broad peak around 4.15 Å, indicating hexagonal chain packing, while the more ordered β′ (orthorhombic) and β (triclinic) forms show multiple sharp peaks, for example, around 3.8 Å and 4.2 Å for β′ and a strong peak at 4.6 Å for β. mdpi.comacs.org

Long Spacings (Small-Angle X-ray Scattering - SAXS): These arise from the lamellar stacking of the molecules and correspond to the length of the unit cell along the chain axis, often related to the full or double length of the molecule. mdpi.comresearchgate.net

By analyzing the PXRD pattern of a this compound sample, one can identify the specific polymorph(s) present and study phase transitions between them as a function of temperature or storage time. mdpi.com

| Polymorph | Subcell Structure | Characteristic Short Spacing (d, Å) |

|---|---|---|

| α (alpha) | Hexagonal | ~4.15 |

| β' (beta-prime) | Orthorhombic | ~4.2 and ~3.8 |

| β (beta) | Triclinic | ~4.6 |

Note: These are generalized values for long-chain lipids like triglycerides; specific values for this compound may vary. mdpi.comacs.org

Surface Orientation and Thin Film Structure Analysis using X-ray Techniques

The behavior of this compound at interfaces and in thin films is crucial for various potential applications. Specialized X-ray techniques can probe the structure and orientation of molecules in these two-dimensional arrangements. epfl.ch Historical studies have noted that built-up films of both methyl stearate and this compound can produce X-ray diffraction patterns, indicating a degree of order. illinois.edu

Modern techniques provide much greater detail:

X-ray Reflectometry (XRR): This method analyzes the reflection of X-rays at very low angles from a smooth film. The resulting interference pattern can be modeled to determine the film's thickness, surface and interface roughness, and electron density with high precision. arxiv.org

Grazing Incidence X-ray Diffraction (GIXD): This powerful technique is used to study the in-plane crystalline structure of thin films and monolayers, such as those formed at an air-water interface (Langmuir films). researchgate.netacs.org By directing the X-ray beam at a very shallow angle to the surface, the penetration depth is minimized, making the measurement highly surface-sensitive. GIXD can reveal how the dichlorinated stearate chains are packed two-dimensionally, their tilt angle with respect to the surface normal, and the lattice parameters of the 2D unit cell, providing a near-atomic resolution picture of the surface structure. researchgate.net

These surface-sensitive X-ray methods are essential for characterizing the molecular organization of this compound in thin films, which underpins the macroscopic properties of such layers.

Advanced Material Science Applications and Functional Material Development

Integration into Polymeric Systems

The integration of methyl dichlorostearate into polymeric systems is an area of growing interest, with potential applications in modifying the bulk and surface properties of polymers. While detailed research specifically on this compound is limited, the behavior of analogous chlorinated fatty acid esters provides a basis for understanding its potential roles.

Compatibilization and Reinforcement Mechanisms in Polymer Blends

The use of fatty acid esters in polymer blends is a known strategy to improve the compatibility between immiscible polymers. While specific studies on this compound as a compatibilizer are not extensively documented, the principle lies in the amphiphilic nature of such molecules. The long hydrocarbon tail can interact with non-polar polymer chains, while the polar ester and chloro groups can have an affinity for more polar polymers. This dual interaction can theoretically position this compound at the interface of immiscible polymer phases, reducing interfacial tension and improving the dispersion of one polymer phase within the other, leading to a more stable and homogenous blend.

Role as a Plasticizer in Polymer Matrices

This compound has been identified as a plasticizer. govinfo.govepa.govusitc.govusitc.govusitc.govarchive.org Plasticizers are additives that increase the flexibility and durability of a material, primarily polymers. The incorporation of this compound into a polymer matrix can reduce the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature and making the material softer and more pliable. Research on other fatty acid esters as plasticizers for polymers such as polyvinyl chloride (PVC) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V) has shown their effectiveness in improving mechanical properties. tandfonline.comresearchgate.net For instance, studies on epoxidized fatty acid esters in PVC have demonstrated their potential as non-toxic alternatives to traditional phthalate (B1215562) plasticizers. tandfonline.com Similarly, various fatty acid methyl esters have been investigated as bioplasticizers for PHB-V, showing significant improvements in the polymer's ductility. researchgate.net

Surface Modification and Functionalization of Polymer Materials

Mechanisms in Advanced Lubricant Formulations

The application of this compound as an additive in advanced lubricant formulations is better documented, where it contributes to enhanced performance under extreme conditions.

Tribological Performance Enhancement and Wear Reduction Studies

This compound is utilized as an extreme pressure (EP) additive in lubricants to improve their performance and the longevity of machinery. archive.org Chlorinated fatty compounds, in general, exhibit excellent lubricity and function as EP agents across a range of temperatures in lubricants for both ferrous and non-ferrous metals. squarespace.com They are known to have good adherence to metallic surfaces. squarespace.com The presence of chlorine in these additives is crucial for their EP performance. Under high pressure and temperature conditions at asperity contacts, the chlorine reacts with the metal surface to form a thin, protective film of metal chloride. purdue.edu This sacrificial layer is softer than the base metal and has a lower melting point, which helps to prevent direct metal-to-metal contact, thus reducing friction and wear. squarespace.com

The table below summarizes the performance of a chlorinated fatty compound in a base oil, illustrating the significant improvement in load-carrying capacity.

| Additive Concentration in 100 SUS Naphthenic Oil | Falex Load Carrying Capacity (lbs) |

| 3% by weight of DA-8506 | 4500 |

| 1% by weight of DA-8527 | 4500 |

| Data sourced from a study on the performance of chlorinated fatty compounds as lubricant additives. squarespace.com |

Interfacial Adsorption and Boundary Layer Formation

The effectiveness of this compound as a lubricant additive is fundamentally linked to its ability to form a stable boundary layer at the metal-lubricant interface. This process begins with the adsorption of the polar ester group of the molecule onto the metal surface. nzic.org.nz This orientation creates a densely packed, monomolecular or multi-molecular layer with the long hydrocarbon tails extending into the bulk lubricant. nzic.org.nz

Under boundary lubrication conditions, where the lubricant film is thin and asperity contacts are frequent, this adsorbed layer provides a crucial barrier. The chlorine atoms in this compound play a key role in the formation of a robust boundary film. As temperatures rise due to friction, the chlorine reacts with the iron in steel surfaces to form a layer of ferric chloride. purdue.edu This in-situ formed film is more tenacious and has better shear properties than the adsorbed organic layer alone, providing effective lubrication under extreme pressure and preventing catastrophic wear and seizure of moving parts. purdue.eduresearchgate.netvdu.lt The use of this compound has been noted in grease compositions, further highlighting its role in forming stable lubricating films. google.com

Development of Specialized Surfactant Systems

The unique structure of this compound, featuring a long, chlorinated hydrocarbon tail and a polar methyl ester head, positions it as a candidate for use in specialized surfactant systems. Surfactants are crucial in numerous industrial processes for their ability to modify the properties of interfaces between different phases, such as oil and water.

Interfacial Tension Reduction and Emulsification Mechanisms

A primary function of any surfactant is to reduce the interfacial tension between two immiscible liquids, facilitating the formation of an emulsion. The presence of chlorine atoms on the stearic acid backbone of this compound is expected to significantly influence its surface activity.

The introduction of chlorine, an electronegative atom, along the nonpolar hydrocarbon chain alters its polarity and steric profile. This modification can lead to more effective packing at the oil-water interface compared to its non-chlorinated counterpart, methyl stearate (B1226849). This enhanced packing density can disrupt the cohesive forces between water molecules more efficiently, leading to a reduction in interfacial tension. While specific data for this compound is not widely published, related chlorinated aliphatic esters have been noted for their ability to act as surface tension reducing agents. google.com

The emulsification mechanism of this compound would involve the hydrophobic, chlorinated stearate tail embedding itself into the oil phase, while the polar methyl ester head group orients towards the aqueous phase. This arrangement forms a stabilizing layer around the dispersed droplets, preventing them from coalescing. The effectiveness of this stabilization is dependent on the balance between the hydrophilic and lipophilic properties of the molecule, a concept quantified by the Hydrophilic-Lipophilic Balance (HLB). The degree of chlorination can be a tool to fine-tune this balance for specific emulsion applications. For instance, in oil-in-water emulsions, a well-balanced ratio of the hydrophilic head to the hydrophobic tail allows for the stabilization of oil droplets, resulting in low rates of destabilization. scirp.org

Micellization Behavior and Aggregate Formation Dynamics

In solution, surfactant molecules can self-assemble into organized structures known as micelles once a certain concentration, the Critical Micelle Concentration (CMC), is reached. This behavior is a key characteristic of surfactants and is crucial for their application in detergency, solubilization, and as reaction media.

For this compound, the process of micellization would be driven by the hydrophobic effect, where the chlorinated hydrocarbon tails aggregate to minimize their contact with water, while the polar methyl ester head groups form the outer shell of the micelle, interacting with the surrounding aqueous environment. The presence of chlorine atoms on the alkyl chain can influence the CMC and the aggregation number (the number of molecules in a single micelle).

The study of similar functionalized ionic liquids has shown that the insertion of a polar group, such as a carbonate ester, into the alkyl side chain can favor adsorption at the air-water interface and promote micellization in the bulk solution. ub.edu While this compound is a non-ionic surfactant, the principle that functionalization of the hydrophobic tail affects aggregation behavior holds. The electronegativity and size of the chlorine atoms could lead to different packing parameters within the micelle core compared to simple hydrocarbon chains, potentially resulting in smaller or more densely packed micelles.

The dynamics of aggregate formation are also a critical area of study. The formation of aggregates at high concentrations can lead to various phenomena, including changes in emission and fluorescence properties. acs.orgnih.gov Understanding these dynamics is essential for controlling the properties of formulations containing this compound.

Table 1: Theoretical Influence of Chlorination on Surfactant Properties of Methyl Stearate

| Property | Expected Influence of Dichlorination | Rationale |

| Interfacial Tension | Potential for greater reduction | The presence of electronegative chlorine atoms can alter the packing efficiency at the oil-water interface, potentially leading to a more significant disruption of surface tension. |

| Critical Micelle Concentration (CMC) | Likely to be altered | Changes in the hydrophobicity and steric bulk of the tail group due to chlorination will shift the concentration at which micelles form. |

| Micelle Structure | Modified packing and size | The size and polarity of chlorine atoms can affect the geometry and aggregation number of the resulting micelles. |

| Emulsion Stability | Potentially enhanced for specific systems | By tuning the Hydrophilic-Lipophilic Balance (HLB), chlorination could improve the stability of certain types of emulsions. |

Exploration in Other Functional Material Roles

Beyond its potential as a surfactant, this compound and related chlorinated fatty acid methyl esters have been explored for other functional material roles. These applications often leverage the unique chemical properties imparted by the chlorine atoms.

One of the most established applications for chlorinated fatty acid esters is as a plasticizer for polymers like Polyvinyl Chloride (PVC). thebusinessresearchcompany.com They offer good compatibility with PVC, have an excellent plasticizing effect, and contribute to flame resistance. google.com In this role, the chlorinated ester molecules intersperse themselves between the polymer chains, reducing intermolecular forces and increasing the flexibility of the final material.

Furthermore, these compounds are utilized as lubricant additives, particularly in applications requiring high lubricity and performance under extreme pressure. petercremerna.com The chlorine atoms can react with metal surfaces under high temperature and pressure conditions to form a sacrificial layer of metal chloride, which acts as a solid lubricant, preventing direct metal-to-metal contact and reducing wear. This makes them valuable components in the formulation of gear oils, rolling oils, and metalworking fluids. scribd.com

The versatility of fatty acid methyl esters, including their chlorinated derivatives, extends to their use as solvents in various industrial applications, such as in inks and for paint removal, and as chemical intermediates for the synthesis of other valuable compounds. scribd.com The wide range of sources for fatty acid methyl esters, including vegetable oils and animal fats, also makes them a more sustainable option in some applications. google.competercremerna.com

Environmental Chemistry and Degradation Studies of Methyl Dichlorostearate

Occurrence and Analytical Detection in Environmental Matrices

Methyl dichlorostearate has been identified in various environmental samples, particularly in aquatic ecosystems. Its presence is often associated with industrial activities, such as the use of chlorine in bleaching processes by pulp mills. epa.govresearchgate.net The detection of chlorinated fatty acids, including this compound, in fish lipids highlights their potential to enter the food chain. epa.govslu.se

The quantification of this compound at trace levels in complex environmental matrices presents analytical challenges due to its low concentrations and the presence of interfering substances like non-chlorinated fatty acids. slu.se Various sophisticated analytical techniques have been developed and employed to overcome these challenges.

Gas chromatography (GC) coupled with selective detectors is a primary tool for the analysis of this compound. The electrolytic conductivity detector (ELCD) and the halogen-specific detector (XSD) are particularly suitable for detecting chlorinated compounds in environmental samples. researchgate.netslu.se The ELCD has a detection limit of approximately 250 pg for this compound. slu.se While the electron capture detector (ECD) is commonly used for organochlorine pollutants, it is less effective for chlorinated fatty acid methyl esters due to interference from non-chlorinated counterparts. slu.se

Mass spectrometry (MS) coupled with GC provides structural information for identification and confirmation. researchgate.netscholaris.ca Techniques like ammonia (B1221849) positive ion chemical ionization mass spectrometry have been used to identify methyl esters of dichlorinated fatty acids in fish samples. researchgate.net For enhanced sensitivity and specificity, especially in complex matrices, enrichment procedures are often necessary. A common method involves consecutive treatment with silver nitrate (B79036) and urea (B33335) to enrich chlorinated fatty acid methyl esters. slu.se

Table 1: Analytical Methods for this compound Detection

| Analytical Technique | Detector/Method | Detection Limit/Features | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Electrolytic Conductivity Detector (ELCD) | ~250 pg for this compound | slu.se |

| Gas Chromatography (GC) | Halogen-Specific Detector (XSD) | Good alternative to ELCD, high selectivity | researchgate.netscholaris.ca |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Problematic due to negative peaks from non-chlorinated FAMEs | slu.se |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Ammonia Positive Ion Chemical Ionization | Used for identification in fish samples | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | - | Used for fractionation and enrichment | scholaris.ca |

This compound exists as a mixture of isomers, and their distribution can provide a "fingerprint" to trace the source of contamination. epa.govepa.gov The separation and identification of positional and diastereomeric (threo/erythro) isomers of dichloro fatty acid methyl esters can be achieved using gas chromatography. scholaris.ca The elution behavior of these isomers on different GC columns of varying polarities can aid in their identification. researchgate.net For instance, the identification of threo-9,10-dichlorooctadecanoic acid and its β-oxidation products in fish downstream of bleached kraft pulp mills provides direct evidence of the metabolic pathways occurring in the environment. researchgate.netscholaris.ca This isomeric fingerprinting is a valuable forensic tool for evaluating environmental contamination and understanding the fate of these compounds in biota. epa.govepa.gov

Methodologies for Trace Level Quantification

Biotransformation Pathways and Microbial Degradation Studies

Biotransformation is a key process affecting the environmental persistence of this compound. nih.gov This involves metabolic processes carried out by microorganisms that can alter the chemical structure of the compound. nih.govmdpi.com

Studies on the metabolism of dichlorostearic acid in rats have shown that it can be taken up and metabolized, leading to the formation of shorter-chain dichlorinated fatty acids. slu.se Specifically, dichloropalmitic acid and dichloromyristic acid were identified as metabolites. slu.se Further degradation to even shorter-chain metabolites, such as dichlorotetradecanoic acid, has been indicated. researchgate.netslu.se This suggests that a metabolic pathway involving the shortening of the carbon chain, likely through β-oxidation, is a significant transformation route for dichlorinated fatty acids in biological systems. researchgate.net The identification of these metabolites is crucial for understanding the complete degradation pathway and potential toxicological implications of the breakdown products. nih.govmdpi.com

The biodegradation of chlorinated compounds can occur through various enzymatic mechanisms, including hydrolytic, eliminative, reductive, and oxygenative reactions. nih.gov While specific enzymes responsible for the degradation of this compound are not extensively detailed in the provided search results, the process of β-oxidation is strongly implicated in the breakdown of its corresponding acid. researchgate.net β-oxidation is a common metabolic process where fatty acid molecules are broken down to produce energy. In the context of dichlorostearic acid, this process would sequentially shorten the carbon chain, leading to the observed shorter-chain dichlorinated metabolites. researchgate.netslu.se The enzymes involved in the degradation of other chlorinated compounds, such as dehalogenases, may also play a role in the initial steps of breaking down this compound. nih.govnih.gov

Identification of Microbial Metabolites

Abiotic Degradation Processes in Natural Systems

In addition to biological transformation, this compound can undergo abiotic degradation in the environment. One notable process is its formation through the action of ultraviolet (UV) light on a mixture of oleic acid with certain chlorinated pesticides like DDT or methoxychlor. slu.se This photochemical reaction suggests that sunlight can play a role in both the formation and potential degradation of such compounds on surfaces exposed to UV radiation, such as leaves or water surfaces. slu.se The stability of this compound is also a factor; it has been noted that the compound is subject to degradation with age. spectrumchemical.com Furthermore, it has been observed that this compound does not readily react with pyridine, indicating a certain level of chemical stability under specific conditions. researchgate.net

Oxidative Degradation in Aquatic and Atmospheric Environments

The environmental persistence of this compound is significantly influenced by oxidative degradation processes in both aquatic and atmospheric compartments. These processes involve reactions with various oxidant species that can lead to the transformation and breakdown of the molecule.

Aquatic Environments

In aquatic systems, the oxidative degradation of chlorinated fatty acids, the parent compounds of esters like this compound, is complex. While these compounds are not considered persistent against strong oxidizing agents, their degradation pathways are influenced by the presence of reactive species. scholarlypublishingcollective.org The reaction of unsaturated fatty acids with hypochlorous acid (HOCl), a reactive chlorine species, is known to produce chlorohydrins as the most abundant products. nih.govresearchgate.net This process involves the electrophilic addition of chlorine to the carbon chain. nih.govmdpi.com For saturated chlorinated fatty acids, oxidation can still occur, potentially initiated by other reactive oxygen species (ROS) that are common in natural waters. nih.gov